molecular formula C8BrF15O3 B12062786 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride

Katalognummer: B12062786
Molekulargewicht: 508.96 g/mol
InChI-Schlüssel: HRMNXIPBCXQKQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride is a fluorinated organic compound with the molecular formula C10H4BrF9O3. It is known for its unique chemical properties, particularly its high stability and reactivity due to the presence of both bromine and fluorine atoms. This compound is used in various scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride typically involves the reaction of perfluorinated carboxylic acids with bromine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .

Industrial production methods involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions. Common reagents include sodium hydroxide or ammonia.

    Reduction Reactions: The compound can be reduced to form perfluorinated alcohols or amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of perfluorinated carboxylic acids or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide results in the formation of perfluorinated alcohols, while reduction with lithium aluminum hydride yields perfluorinated amines .

Wissenschaftliche Forschungsanwendungen

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride exerts its effects involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to inhibition or modification of their activity. The pathways involved include disruption of enzyme activity and alteration of membrane properties in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride include:

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

Molekularformel

C8BrF15O3

Molekulargewicht

508.96 g/mol

IUPAC-Name

2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy]-2,3,3,3-tetrafluoropropanoyl fluoride

InChI

InChI=1S/C8BrF15O3/c9-4(13,14)8(23,24)27-3(12,6(18,19)20)7(21,22)26-2(11,1(10)25)5(15,16)17

InChI-Schlüssel

HRMNXIPBCXQKQH-UHFFFAOYSA-N

Kanonische SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.